molecular formula C9H18N3OP B008393 Metepa CAS No. 57-39-6

Metepa

Cat. No. B008393
CAS RN: 57-39-6
M. Wt: 215.23 g/mol
InChI Key: AVUYXHYHTTVPRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multidrug crystals or the modification of existing compounds to enhance their properties. For example, the synthesis of a Glimepiride-Metformin multidrug crystal demonstrated enhanced pharmaceutical properties compared to its parent compounds, such as lower hygroscopicity, greater stability, and higher solubility, achieved through solvent evaporation methods (Xufei Bian et al., 2019). Similar synthetic strategies could be relevant for Metepa.

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of chemicals. Techniques like X-ray crystallography, as used in the study of multidrug crystals, provide insights into the arrangement of atoms within a molecule and how this influences its properties (Xufei Bian et al., 2019). Such analyses are fundamental for compounds like this compound, informing the design and synthesis of derivatives with desired characteristics.

Chemical Reactions and Properties

Chemical reactions involving this compound or related compounds often aim to enhance or modify their chemical properties. For instance, the synthesis and pharmacological testing of certain hexahydro derivatives highlighted the importance of molecular modifications to achieve desired receptor affinities and pharmacological effects (H. Wikström et al., 2002). These modifications can significantly impact the compound's interaction with biological targets, demonstrating the interplay between chemical structure and biological activity.

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, stability, and hygroscopicity, are critical for their practical application. The multidrug crystal study by Xufei Bian et al. (2019) exemplifies how physical properties can be optimized through synthetic chemistry, leading to compounds with superior pharmaceutical attributes. Such analyses are vital for developing new drugs and materials with improved performance.

Chemical Properties Analysis

The chemical properties of a compound, such as reactivity, stability, and compatibility with other substances, determine its potential applications. Studies on copolymers and polymers, for example, reveal how the introduction of specific functional groups or the formation of certain molecular structures can tailor the material's properties for specific applications (R. Jayakumar et al., 2000). These principles are applicable to this compound, where chemical modifications could enhance its utility in various fields.

Scientific Research Applications

  • Cell Cycle and Synthesis Inhibition : Metepa has been shown to reduce RNA and protein synthesis in different phases of the cell cycle, particularly affecting the S phase ciliates the most. This property has been studied using a ciliate protozoan model, demonstrating its impact on cellular processes (Shivaji, Saxena, & Pillai, 1978).

  • Effects on Insects and Fertility : Studies have shown that this compound can act as a chemosterilant in various insects. For instance, it reduces aliesterase activity and egg hatch in Musca domestica, significantly sterilizes moths of Agrotis ipsilon when administered to larvae, and inhibits ovarian development in flies (Wan & Hooper, 1969); (Shaaban, Youssef, Kamel, & Abulghar, 2009); (Morgan & Labrecque, 1964).

  • Toxicity and Sterilization Effects : this compound's toxic effects have been observed in male rats, leading to sterility and testicular atrophy. Additionally, it can induce sterility in adult moths and has been found to be an effective chemosterilant in mosquitoes (Gaines & Kimbrough, 1964); (Banerjee, 2009); (Hafez, Aboul-Nasr, & Salama, 1970).

  • Impact on Cell Division : this compound inhibits cell division in Tetrahymena by reducing the synthesis of nucleic acids and proteins, which are essential for cell division. This demonstrates its potential impact on cellular growth and reproduction processes (Saxena, Pillai, & Shivaji, 1982).

  • Diverse Biological Impacts : Research has highlighted various biological impacts of this compound, such as causing chromosomal damage in mouse bone marrow, affecting the fertility of insects like the olive fruit fly, and causing cellular damage in ticks. These studies showcase this compound's broad range of biological effects (Richardson, 1974); (Haniotakis & Galachtiou, 1973); (Osburn & Oliver, 1978).

Safety and Hazards

Metepa is a chemosterilant and can result in carcinogenesis . Therefore, it should be handled with care. Specific safety and hazard information should be available in its Safety Data Sheet (SDS).

properties

IUPAC Name

1-bis(2-methylaziridin-1-yl)phosphoryl-2-methylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUYXHYHTTVPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1P(=O)(N2CC2C)N3CC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020815
Record name Metepa
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57-39-6
Record name Metepa
Source CAS Common Chemistry
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Record name Metepa
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METEPA
Source DTP/NCI
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Record name Aziridine, 1,1',1''-phosphinylidynetris[2-methyl-
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Record name Metepa
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Record name Tris(2-methylaziridin-1-yl)phosphine oxide
Source European Chemicals Agency (ECHA)
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Record name METEPA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of tris [1-(2-methyl) aziridinyl] phosphine oxide (Metepa) as a chemosterilant?

A1: this compound is an alkylating agent. [] This means it acts by binding to and damaging DNA, primarily in rapidly dividing cells like those found in insect reproductive organs. [, ] This damage disrupts DNA replication and cell division, leading to sterility. [, ]

Q2: How does this compound affect insect reproduction?

A2: this compound primarily targets reproductive cells in insects, leading to various effects depending on the species, life stage treated, and concentration used. These effects can include:

  • Reduced egg production: this compound can significantly reduce the number of eggs laid by treated females. [, , , , , , ]
  • Decreased egg viability: Eggs laid by treated insects often exhibit reduced hatchability due to damaged genetic material. [, , , , , , , , ]
  • Inhibition of sperm development: this compound can impair sperm development in males, leading to sterility. [, , , ]
  • Developmental abnormalities: In some cases, exposure to this compound can cause developmental abnormalities in eggs, larvae, or pupae. [, ]

Q3: Is the sterilizing effect of this compound reversible in insects?

A3: Research suggests that the sterilizing effects of this compound are generally permanent in insects. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. This information would be readily available in comprehensive chemistry databases or resources like PubChem.

Q5: How does the formulation of this compound affect its efficacy?

A5: The efficacy of this compound is influenced by its formulation and application method. For instance, incorporating this compound into granular sugar baits has proven more effective than topical applications or residual surface treatments. [] The inclusion of a humectant like glycerin in baits or on treated strings also improves its performance. []

Q6: How stable is this compound in different environmental conditions?

A6: The stability of this compound varies depending on environmental factors and formulation. For example, this compound residues on glass surfaces remained effective for up to 30 days, while residues of a similar compound, Tepa, showed reduced effectiveness over time. [] This suggests that this compound may have some persistence in the environment.

Q7: How do structural differences between this compound and similar chemosterilants like Tepa or Apholate affect their activity?

A7: Research indicates that slight structural differences between chemosterilants like Tepa, Apholate, and this compound can significantly impact their sterilizing efficacy and toxicity. For instance, Tepa has been found to be more effective than Apholate and this compound in sterilizing house flies, both in terms of the concentration required and the speed of action. [, ]

Q8: What are the known toxic effects of this compound on mammals?

A8: Studies on rats have shown that this compound primarily affects rapidly dividing cells. [] Oral administration of this compound to rats caused:

  • Testicular atrophy: This was observed at higher doses and was a significant effect in males. [, ]
  • Bone marrow suppression: this compound affected bone marrow function, impacting blood cell production. []
  • Growth suppression: Reduced growth rate was observed in rats receiving higher doses of this compound. []

Q9: How is the efficacy of this compound assessed in laboratory settings?

A9: Various laboratory methods are used to assess the efficacy of this compound, including:

  • Topical application: Applying this compound directly to insects in different developmental stages. [, , , , , , ]
  • Incorporation into the diet: Mixing this compound with the insect's food source to allow ingestion. [, , , , , , , ]
  • Residual exposure: Exposing insects to surfaces treated with this compound residues. [, , , ]
  • Assessing egg viability: Examining the hatchability of eggs laid by treated insects to determine sterility levels. [, , , , , , , , , , , ]

Q10: Are there other chemosterilants being investigated as potential alternatives to this compound?

A11: Yes, several other chemosterilants have been studied for insect control, including Tepa, Apholate, Hempa, and various aziridine derivatives. [, , , , , , , , , , , , , , , ] The choice of chemosterilant depends on factors like target species, efficacy, toxicity, environmental impact, and cost.

Q11: When did research on this compound as a potential insect chemosterilant begin?

A12: While this specific question cannot be answered with the provided abstracts, it is clear that research on this compound and other chemosterilants for insect control was active in the mid-20th century. Several of the provided papers are from the 1960s and 1970s, suggesting this period was crucial for exploring these compounds' potential. [, , , ]

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